

Spectroscopic Profile of Methyl 3-hydroxyundecanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-hydroxyundecanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-hydroxyundecanoate**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of data extrapolated from homologous compounds, predicted values based on established spectroscopic principles, and detailed experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Methyl 3-hydroxyundecanoate**. These values are derived from the analysis of similar compounds, such as Methyl 3-hydroxydecanoate and Methyl 3-hydroxydodecanoate, and from established chemical shift and absorption frequency databases.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.98	m	1H	H-3
~3.67	s	3H	-OCH ₃
~2.42	dd	2H	H-2
~1.45	m	2H	H-4
~1.26	br s	12H	H-5 to H-10
~0.88	t	3H	H-11

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~173.5	C-1 (C=O)
~68.1	C-3 (CH-OH)
~51.6	-OCH ₃
~41.5	C-2 (CH ₂)
~36.7	C-4 (CH ₂)
~31.8	C-9 (CH ₂)
~29.4	C-7, C-8 (CH ₂)
~29.2	C-6 (CH ₂)
~25.5	C-5 (CH ₂)
~22.6	C-10 (CH ₂)
~14.1	C-11 (CH ₃)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Strong, Broad	O-H stretch (hydroxyl)
2925, 2855	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
216	Low	[M] ⁺ (Molecular Ion)
198	Moderate	[M - H ₂ O] ⁺
185	Moderate	[M - OCH ₃] ⁺
103	High	[CH(OH)CH ₂ COOCH ₃] ⁺
74	High	McLafferty rearrangement [CH ₂ =C(OH)OCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for **Methyl 3-hydroxyundecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 3-hydroxyundecanoate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data using an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **Methyl 3-hydroxyundecanoate** is expected to be a liquid or a low-melting solid, a neat sample can be analyzed. Place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.

- The instrument software will automatically subtract the background from the sample spectrum.
- Typically, data is collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

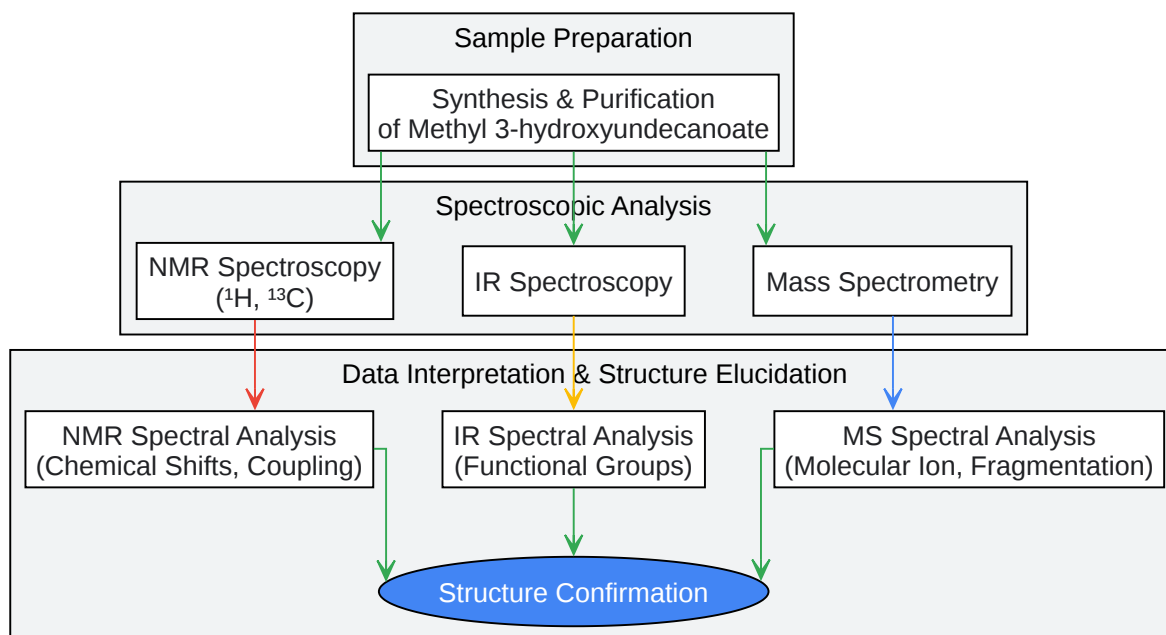
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a dilute solution of **Methyl 3-hydroxyundecanoate** in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. A characteristic fragment for 3-hydroxy fatty acid methyl esters is the ion at m/z 103^[1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **Methyl 3-hydroxyundecanoate**.



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Caption: Workflow for the spectroscopic characterization of **Methyl 3-hydroxyundecanoate**.

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References

- 1. researchgate.net [researchgate.net]
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Phone: (601) 213-4426

Email: info@benchchem.com